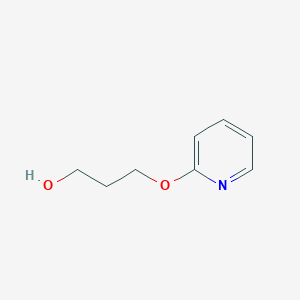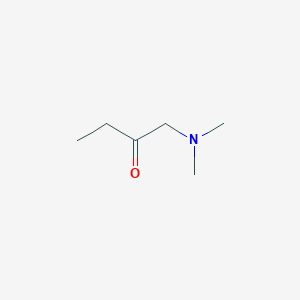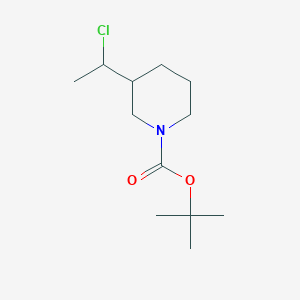![molecular formula C11H12N2O2 B13966050 (R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol is a chiral compound that features a benzo[d]oxazole moiety attached to a pyrrolidin-3-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzo[d]oxazole ring
Industrial Production Methods
Industrial production methods for ®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely, thereby enhancing the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzo[d]oxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can engage in π-π stacking interactions, while the pyrrolidin-3-ol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares a similar benzo[d] structure but contains a thiazole ring instead of an oxazole ring.
Pyrazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms, similar to the benzo[d]oxazole structure.
Uniqueness
®-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol is unique due to its specific combination of the benzo[d]oxazole and pyrrolidin-3-ol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(3R)-1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2/t8-/m1/s1 |
Clave InChI |
HXDISUFYLUUTLD-MRVPVSSYSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=NC3=CC=CC=C3O2 |
SMILES canónico |
C1CN(CC1O)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)







